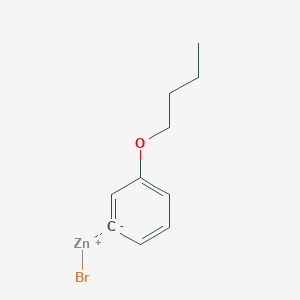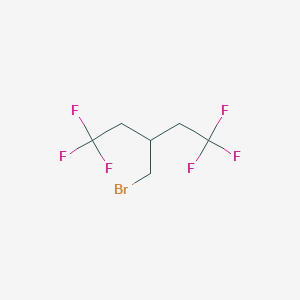![molecular formula C20H18N2O4 B14889035 (2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and an oxobutenoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzoyl Group: The next step involves the introduction of the benzoyl group through a Friedel-Crafts acylation reaction. This reaction typically requires a benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Oxobutenoic Acid Group: The final step involves the formation of the oxobutenoic acid group through a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a malonic acid derivative in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxobutenoic acid group to a hydroxybutanoic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroxybutanoic acid derivatives.
Substitution: Various substituted benzoyl derivatives.
科学的研究の応用
4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide
- N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethan-1-one
Uniqueness
4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits.
特性
分子式 |
C20H18N2O4 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
(E)-4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H18N2O4/c23-18(10-11-19(24)25)21-16-8-9-17-15(13-16)7-4-12-22(17)20(26)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,21,23)(H,24,25)/b11-10+ |
InChIキー |
HTCTXEKNVTYRDD-ZHACJKMWSA-N |
異性体SMILES |
C1CC2=C(C=CC(=C2)NC(=O)/C=C/C(=O)O)N(C1)C(=O)C3=CC=CC=C3 |
正規SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C=CC(=O)O)N(C1)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


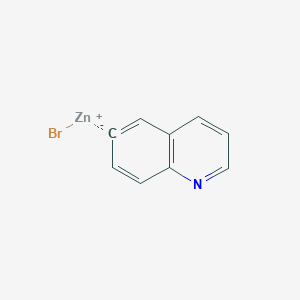
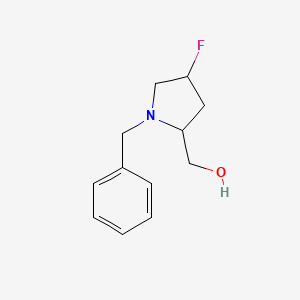
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
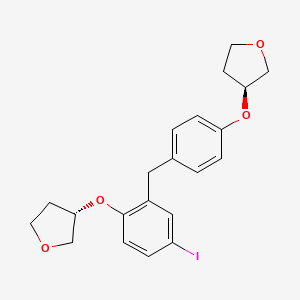
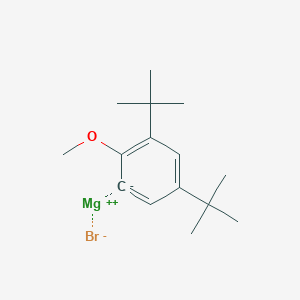
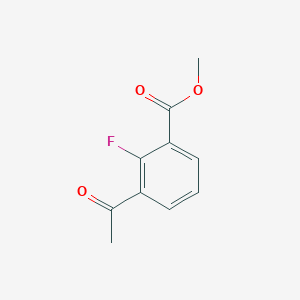
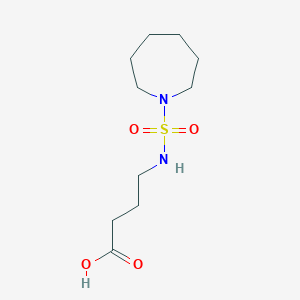
![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
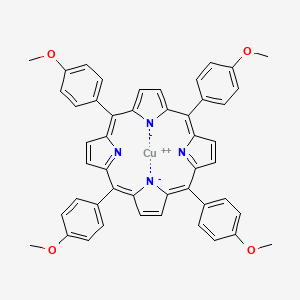
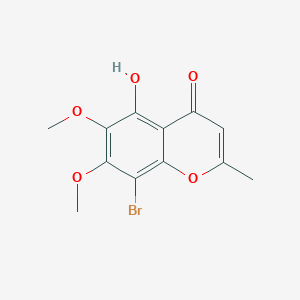
![3-Bromoimidazo[1,2-a]pyrazin-2-ol](/img/structure/B14889004.png)
